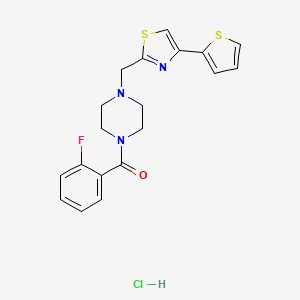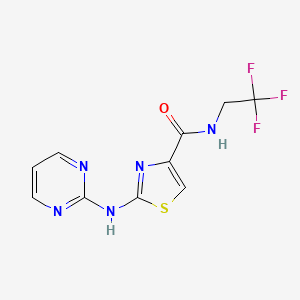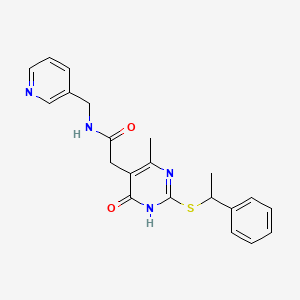![molecular formula C21H22N4O3 B2837756 (E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2321336-25-6](/img/structure/B2837756.png)
(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-Dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
Anticancer Screening and Molecular Docking : A study described the synthesis and anticancer screening of new heterocycles with a trimethoxyphenyl scaffold, similar in structure to the compound of interest. These compounds demonstrated promising results against various cancer cell lines, including HePG-2, HCT-116, MCF-7, and PC3, with notable IC50 values indicating their effectiveness as anticancer agents. The selectivity index suggested these compounds are safe, highlighting their potential in cancer therapy (Ali et al., 2017).
Antioxidant, Antitumor, and Antimicrobial Activities : Research on pyrazolopyridine derivatives revealed their significant antioxidant activity using the DPPH assay, alongside notable antitumor activity against liver and breast cancer cell lines. Additionally, these compounds exhibited antibacterial and antifungal activities, underscoring their multifaceted potential in medical applications (El‐Borai et al., 2013).
Molecular Interaction Studies
- Molecular Interaction and Antagonist Activity : A study focusing on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided insights into the structural analogs' binding interactions. The research utilized conformational analysis and molecular docking to understand the compound's interaction with the receptor, highlighting the potential for designing targeted receptor antagonists. This study, while not directly related to the queried compound, demonstrates the broader applicability of structural analogs in understanding receptor-ligand interactions (Shim et al., 2002).
Synthetic Methods and Characterization
- One-Pot Synthesis and Molecular Insight : The one-pot synthesis of enaminones was achieved, highlighting a method that could potentially be applied to the synthesis of the compound of interest. This study not only provided a synthesis method but also offered molecular insights through X-ray diffraction and DFT studies, suggesting a pathway for the synthesis and characterization of related compounds (Barakat et al., 2020).
Heterocyclic Synthesis
- Utility in Heterocyclic Synthesis : Enaminonitriles, closely related to the core structure of the queried compound, have been utilized in the synthesis of various heterocyclic derivatives. These compounds demonstrated a range of biological activities, underscoring the versatility of such structures in medicinal chemistry applications (Fadda et al., 2012).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-25-17(13-18(24-25)16-8-10-22-11-9-16)14-23-21(26)7-5-15-4-6-19(27-2)20(12-15)28-3/h4-13H,14H2,1-3H3,(H,23,26)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCIYEHTMWRTMO-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)C=CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2837676.png)

![3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4-hydroxy-N,N,N,12,16,20,24-heptamethyl-10-oxo-7-[(3,7,11,15-tetramethyl-1-oxohexadecyl)oxy]-, inner salt, 4-oxide, (7R)-](/img/structure/B2837684.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B2837687.png)


![Ethyl 2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetate](/img/structure/B2837690.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2837695.png)
![1-[(2-Fluorophenyl)carbonyl]piperazine hydrochloride](/img/no-structure.png)